![molecular formula C18H21N3O2 B14182739 Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate CAS No. 918480-92-9](/img/structure/B14182739.png)
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a pyridin-4-ylmethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloride and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyl and pyridin-4-ylmethyl groups enhances its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
918480-92-9 |
|---|---|
Formule moléculaire |
C18H21N3O2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
benzyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c22-18(23-15-17-4-2-1-3-5-17)21-12-10-20(11-13-21)14-16-6-8-19-9-7-16/h1-9H,10-15H2 |
Clé InChI |
OLHYXQRWDQKSQY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=NC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
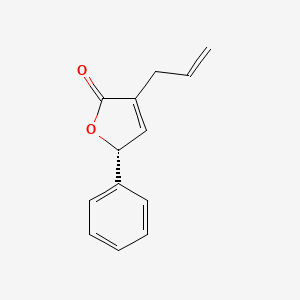
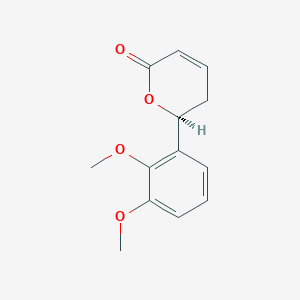
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
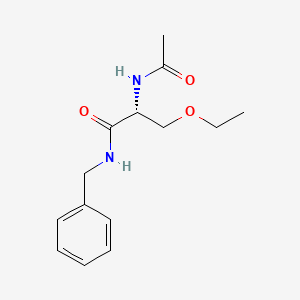
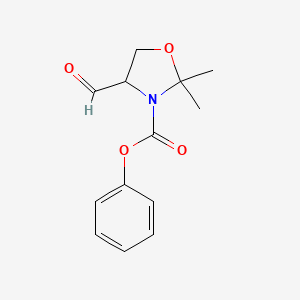
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
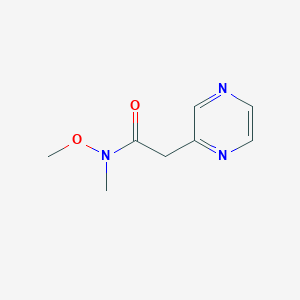


![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
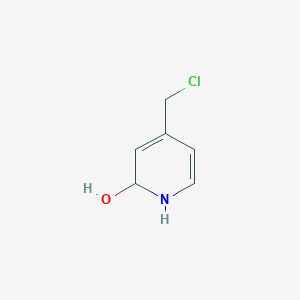
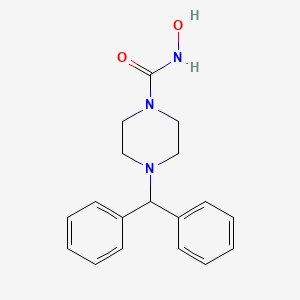
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
